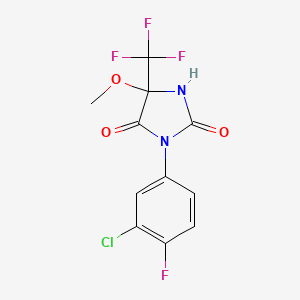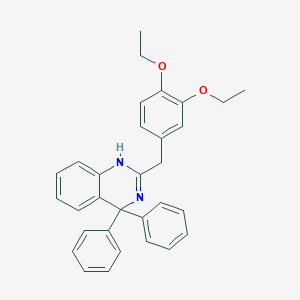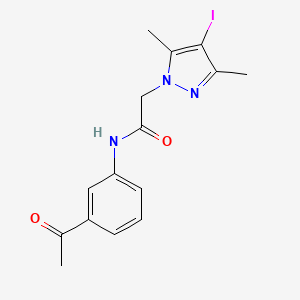
3-(3-Chloro-4-fluorophenyl)-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorofluorophenyl group, a methoxy group, and a trifluoromethyl group attached to an imidazole ring. Its distinct structure makes it a subject of interest in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves multiple steps, typically starting with the preparation of the imidazole ring followed by the introduction of the substituent groups. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia or primary amines.
Introduction of Substituents: The chlorofluorophenyl group, methoxy group, and trifluoromethyl group are introduced through various substitution reactions, often involving halogenation and methylation reactions under controlled conditions.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.
Chemical Reactions Analysis
3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, to form new derivatives.
Common Reagents and Conditions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like dimethyl sulfoxide (DMSO) are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted imidazole derivatives.
Scientific Research Applications
3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, apoptosis, and cell signaling. For example, it may inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-1H-IMIDAZOLE-2,4-DIONE and 3-(3-CHLORO-4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4-DIONE share structural similarities.
Uniqueness: The presence of both the methoxy and trifluoromethyl groups in 3-(3-CHLORO-4-FLUOROPHENYL)-5-METHOXY-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE imparts unique chemical and biological properties, such as enhanced stability and specific biological activity.
Properties
Molecular Formula |
C11H7ClF4N2O3 |
|---|---|
Molecular Weight |
326.63 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H7ClF4N2O3/c1-21-10(11(14,15)16)8(19)18(9(20)17-10)5-2-3-7(13)6(12)4-5/h2-4H,1H3,(H,17,20) |
InChI Key |
BXPJJYHXJPWRFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-{(E)-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]methylidene}thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11070623.png)
![3-ethylsulfanyl-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11070624.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11070632.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B11070639.png)
![2-{(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-ethylacetamide](/img/structure/B11070647.png)
![5-(5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol](/img/structure/B11070652.png)

![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11070661.png)
![2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid](/img/structure/B11070669.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(piperidin-1-yl)acetamide](/img/structure/B11070691.png)
![(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11070695.png)
![(4-Amino-6-{[5-(4-fluorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine](/img/structure/B11070701.png)
